T-705 Ribofuranose

Chemical stability Nucleoside degradation Aqueous lability

T-705 Ribofuranose (CAS 356782-88-2), also designated as Favipiravir D-Ribofuranose Adduct, is the pre-formed β-D-ribofuranosyl nucleoside derivative of the broad-spectrum antiviral Favipiravir (T-705). With molecular formula C₁₀H₁₂FN₃O₆ and a molecular weight of 289.22 g/mol, this compound is the direct synthetic precursor to the pharmacologically active metabolite T-705 ribofuranosyl-5′-triphosphate (T-705 RTP), which selectively inhibits the RNA-dependent RNA polymerase (RdRP) of influenza and numerous other RNA viruses.

Molecular Formula C₁₀H₁₂FN₃O₆
Molecular Weight 289.22
CAS No. 356782-88-2
Cat. No. B1148237
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameT-705 Ribofuranose
CAS356782-88-2
Synonyms6-Fluoro-3,4-dihydro-3-oxo-4-β-D-ribofuranosyl-2-pyrazinecarboxamide;  6-Fluoro-3,4-dihydro-3-oxo-4-β-D-ribofuranosyl-pyrazinecarboxamide
Molecular FormulaC₁₀H₁₂FN₃O₆
Molecular Weight289.22
Structural Identifiers
SMILESC1=C(N=C(C(=O)N1C2C(C(C(O2)CO)O)O)C(=O)N)F
InChIInChI=1S/C10H12FN3O6/c11-4-1-14(9(19)5(13-4)8(12)18)10-7(17)6(16)3(2-15)20-10/h1,3,6-7,10,15-17H,2H2,(H2,12,18)/t3-,6-,7-,10-/m1/s1
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





T-705 Ribofuranose (CAS 356782-88-2) – Key Favipiravir Nucleoside Intermediate for Antiviral R&D and Analytical Reference Standards


T-705 Ribofuranose (CAS 356782-88-2), also designated as Favipiravir D-Ribofuranose Adduct, is the pre-formed β-D-ribofuranosyl nucleoside derivative of the broad-spectrum antiviral Favipiravir (T-705). With molecular formula C₁₀H₁₂FN₃O₆ and a molecular weight of 289.22 g/mol, this compound is the direct synthetic precursor to the pharmacologically active metabolite T-705 ribofuranosyl-5′-triphosphate (T-705 RTP), which selectively inhibits the RNA-dependent RNA polymerase (RdRP) of influenza and numerous other RNA viruses [1]. As a well-characterized solid (mp 160–162°C, hygroscopic, requiring storage at −20°C under inert atmosphere), T-705 Ribofuranose serves dual roles: (i) a critical building block for the synthesis of pyrazine-ribofuranose antiviral agents via Vorbrüggen-type N-glycosylation, and (ii) a certified reference standard for impurity profiling and analytical method validation in Favipiravir active pharmaceutical ingredient (API) manufacturing [2].

Why Generic Substitution of T-705 Ribofuranose with Other Favipiravir Intermediates or Nucleoside Analogs Compromises Experimental Integrity


Interchanging T-705 Ribofuranose with the parent nucleobase Favipiravir (CAS 259793-96-9), the non-fluorinated analog T-1105, or other in-class compounds such as ribavirin is not scientifically valid because each entity occupies a fundamentally different position in the metabolic activation cascade and carries distinct chemical stability profiles. T-705 Ribofuranose is the pre-formed nucleoside—bypassing the inefficient first-step phosphoribosylation by host hypoxanthine-guanine phosphoribosyltransferase (HGPRT) that limits the parent nucleobase—yet it exhibits a unique and severe chemical lability in aqueous media at neutral pH due to fluorine-activated nucleophilic aromatic substitution at the pyrazine ring, a property not shared by the non-fluorinated T-1105 or T-1106 analogs [1]. Moreover, the downstream metabolite T-705 RTP operates through a mechanism (direct, GTP-competitive RdRP inhibition with ambiguous base-pairing and lethal mutagenesis) that is mechanistically distinct from the IMP dehydrogenase (IMPDH)-mediated GTP depletion exerted by ribavirin, meaning that substituting one for the other in mechanistic studies yields qualitatively different biological readouts [2]. These compound-specific differences in stability, metabolic handling, and molecular mechanism render generic substitution a source of irreproducible data and misinterpreted pharmacology.

T-705 Ribofuranose – Quantitative Head-to-Head Differentiation Evidence for Procurement Decisions


Chemical Stability Defines Experimental Window: T-705 Ribonucleoside Decomposes in Aqueous Neutral pH vs. Completely Stable T-1106

T-705 Ribofuranose (the ribonucleoside form corresponding to this CAS) undergoes rapid decomposition in aqueous media at neutral pH due to nucleophilic aromatic substitution enabled by the 6-fluoro substituent on the pyrazine ring. Standard deacetylation conditions (methanolic ammonia, sodium methoxide, or triethylamine/water/methanol) all led to decomposition, requiring the use of less nucleophilic reagents (0.3 equiv. dibutyltin oxide in methanol) to achieve the desired nucleoside in only 40% yield [1]. In direct contrast, the non-fluorinated analog T-1106 proved chemically completely stable under identical conditions and was synthesized using the same Vorbrüggen coupling with standard deacetylation to yield 55% of the corresponding nucleoside [2]. The review by Jia and Meier explicitly states that T-1105 derivatives were more antivirally active than their T-705 counterparts, attributing this directly to 'the low chemical stability of all ribosylated derivatives of T-705' [3].

Chemical stability Nucleoside degradation Aqueous lability Pyrazine fluorine effect

IMPDH Inhibition Selectivity: T-705RMP Is 150-Fold Weaker than Ribavirin Monophosphate, Defining a Distinct Cytotoxicity Profile

The anti-influenza virus mechanism of T-705 (Favipiravir) differs fundamentally from that of ribavirin. While ribavirin monophosphate potently inhibits cellular inosine 5′-monophosphate dehydrogenase (IMPDH), causing rapid GTP pool depletion and associated host cytotoxicity, the T-705 metabolite T-705-4-ribofuranosyl-5′-monophosphate (T-705RMP) inhibits IMPDH approximately 150-fold more weakly than ribavirin monophosphate [1]. Specifically, T-705RMP exhibits an IC₅₀ of 601 µM against IMPDH, compared to the far more potent inhibition by ribavirin MP . Consistent with this, T-705 at concentrations up to 1,000 µg/mL does not induce cytotoxicity in mammalian cells, and T-705 does not influence cellular DNA or RNA synthesis, unlike ribavirin [1].

IMPDH inhibition Cytotoxicity Mechanism of action Host cell selectivity

Viral Polymerase Substrate Efficiency: T-705 RTP Exhibits Only 19–30-Fold Discrimination vs. Natural Nucleotides, Enabling Efficient Incorporation and Lethal Mutagenesis

Using a biochemical elongation assay with purified influenza A virus polymerase (IAVpol), Jin et al. determined that T-705 ribofuranosyl 5′-triphosphate (T-705 RTP) is recognized as an efficient substrate for incorporation into viral RNA as both a guanosine and an adenosine analog. Compared to natural GTP and ATP, the discrimination against T-705 RTP was only 19-fold and 30-fold, respectively [1]. In stark contrast, the classic chain terminator 3′-deoxy GTP exhibited a discrimination of 4,900-fold relative to natural GTP, indicating that the influenza polymerase discriminates against 3′-deoxy GTP approximately 258 times more strongly than against T-705 RTP [1]. This exceptionally low discrimination enables efficient incorporation of T-705 RTP into nascent viral RNA, where two consecutive incorporation events prevent further primer extension and trigger lethal mutagenesis.

RNA polymerase Substrate discrimination Nucleotide incorporation Lethal mutagenesis

Mutagenic Potency: T-705 Induces 2-Fold Higher Mutation Frequency than Ribavirin at Sub-Inhibitory Concentrations

Vanderlinden et al. (2016) performed a systematic comparative analysis of T-705 and ribavirin effects on influenza virus in infected cell cultures using whole-genome virus sequencing. At drug concentrations below 50 µM, both compounds induced the formation of non-infectious particles and accumulation of random point mutations in the viral genome. Critically, the mutagenic effect of T-705 was 2-fold higher than that of ribavirin under identical conditions [1]. At concentrations ≥50 µM, both drugs completely inhibited viral RNA synthesis. The key mechanistic distinction is that T-705 exerts this mutagenic effect through direct GTP-competitive inhibition of the viral polymerase, whereas ribavirin's effects are primarily mediated through IMPDH inhibition and consequent GTP pool depletion, which indirectly promotes misincorporation [1].

Lethal mutagenesis Viral evolution Mutation frequency Antiviral mechanism

Selectivity for Viral over Host Polymerase: T-705 RTP Exhibits 2,650-Fold Selectivity for Influenza RdRP vs. Human RNA Polymerase II

Favipiravir-RTP (the active triphosphate metabolite derived intracellularly from T-705 Ribofuranose) inhibits the influenza virus RNA-dependent RNA polymerase (RdRP) with an IC₅₀ of 341 nM . In contrast, the IC₅₀ of Favipiravir-RTP against human RNA polymerase II is 905 µM [1]. This yields a selectivity ratio of approximately 2,650-fold in favor of the viral enzyme over the host polymerase. Furthermore, Favipiravir-RTP does not inhibit human DNA polymerases α, β, or γ at concentrations up to 1 mM (IC₅₀ > 1 mM) [1]. This selectivity profile is consistent with the observed lack of inhibition of host cell DNA and RNA synthesis, distinguishing T-705 from less selective nucleoside analogs that carry measurable host polymerase inhibition at therapeutic concentrations.

Selectivity index Host polymerase RNA polymerase II Therapeutic window

T-705 Ribofuranose – Validated Research and Industrial Application Scenarios Based on Quantitative Comparative Evidence


Antiviral Mechanism-of-Action Studies Requiring Direct RdRP Inhibition Without IMPDH Confounding

Researchers investigating the direct effects of nucleoside analogs on influenza or other RNA virus polymerases should use T-705 Ribofuranose-derived metabolites rather than ribavirin. As demonstrated in Section 3, T-705RMP inhibits IMPDH 150-fold more weakly than ribavirin monophosphate [1], ensuring that observed antiviral effects stem from RdRP inhibition and lethal mutagenesis rather than GTP pool depletion. This is essential for studies where altered nucleotide pools would confound interpretation of polymerase fidelity, incorporation kinetics, or resistance mutation spectra.

Synthesis of Phosphorylated Active Metabolites (T-705 RMP, T-705 RTP) for Biochemical and Structural Biology Assays

T-705 Ribofuranose is the direct starting material for the synthesis of T-705-ribonucleoside-5′-monophosphate (T-705 RMP) and triphosphate (T-705 RTP), as described by Huchting et al. [2]. Users procuring this compound for enzymatic phosphorylation or chemical phosphorylation steps must implement strict anhydrous handling and avoid nucleophilic reagents (e.g., methanolic ammonia), as the fluorine-activated pyrazine ring is susceptible to rapid decomposition in aqueous or basic nucleophilic conditions. The documented synthesis protocol using dibutyltin oxide-mediated transesterification yields the nucleoside in 40% and subsequent phosphorylation in 50% yield [2], providing a benchmark for process optimization.

Favipiravir API Impurity Profiling and Analytical Method Validation Using Certified Reference Standards

T-705 Ribofuranose (Favipiravir D-Ribofuranose Adduct) is a recognized impurity and degradation product in Favipiravir drug substance, arising from N-glycosidic bond formation during synthesis or storage. Pharmaceutical quality control laboratories require this compound as a fully characterized reference standard (typical purity ≥98%, supplied with COA including structural confirmation by NMR, MS, and HPLC) for HPLC method development and validation of related substances testing, as described in published pharmacopoeial methods . The compound's distinct retention time, UV absorption, and mass spectrometric profile enable its use as a system suitability marker in impurity profiling.

Structure-Activity Relationship (SAR) Programs Benchmarking Novel Fluorinated Nucleoside Analogs Against the 2,650-Fold Selectivity Window

Medicinal chemistry teams designing next-generation antiviral nucleosides can use T-705 Ribofuranose-derived RTP as a reference standard for selectivity profiling. The established 2,650-fold selectivity for influenza RdRP over human RNA polymerase II, combined with the >2,930-fold selectivity over human DNA polymerases α, β, and γ [3], provides a quantitative benchmark against which novel analogs can be compared. This enables go/no-go decisions in lead optimization based on whether new compounds maintain, improve upon, or erode this selectivity window.

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